6-Bromo-N-cyclohexylpyridin-2-amine

Lipophilicity Drug-likeness ADME prediction

6-Bromo-N-cyclohexylpyridin-2-amine (CAS 959237-36-6) is a 2-aminopyridine derivative substituted with a bromine atom at the pyridine 6-position and an N-cyclohexyl group. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the C–Br bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 959237-36-6
Cat. No. B1371735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-cyclohexylpyridin-2-amine
CAS959237-36-6
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=CC=C2)Br
InChIInChI=1S/C11H15BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14)
InChIKeyDIJHZVWZOQTRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-cyclohexylpyridin-2-amine Procurement Guide: Key Differentiation from Structural Analogs


6-Bromo-N-cyclohexylpyridin-2-amine (CAS 959237-36-6) is a 2-aminopyridine derivative substituted with a bromine atom at the pyridine 6-position and an N-cyclohexyl group [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the C–Br bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. The cyclohexyl substituent imparts distinct lipophilicity (computed XLogP3-AA = 4) and steric properties compared to analogs bearing smaller N-alkyl or N-aryl groups [1]. When selecting this compound for research procurement, scientific users must evaluate its specific halogen identity, regioisomeric position, and N-substituent profile against closely related analogs that differ in these key structural parameters .

Why 6-Bromo-N-cyclohexylpyridin-2-amine Cannot Be Interchanged with In-Class Analogs


Close structural analogs of 6-bromo-N-cyclohexylpyridin-2-amine—differing in halogen identity (6-Cl, 6-F), halogen position (5-Br, 4-Br), or N-substituent (N-Me, N-Ph)—exhibit meaningfully different physicochemical and reactivity profiles that preclude direct substitution [1]. The computed lipophilicity (XLogP3-AA) of the 6-bromo derivative is 4, whereas the 6-fluoro analog has a reported XLogP3-AA of 3.4, a difference of 0.6 log units that translates to an approximately 4-fold difference in partition coefficient [2]. The C–Br bond undergoes oxidative addition with palladium catalysts at rates and under conditions distinct from C–Cl or C–F bonds, directly impacting cross-coupling efficiency in synthesis workflows [3]. Regioisomeric variation (e.g., 5-bromo vs. 6-bromo) alters the electronic environment of the pyridine ring and the steric accessibility of the halogen, affecting both reactivity and the properties of downstream products .

Quantitative Differentiation Evidence for 6-Bromo-N-cyclohexylpyridin-2-amine


Lipophilicity Superiority: XLogP3-AA of 4 vs. 6-Fluoro and 6-Chloro Analogs

The target compound exhibits an XLogP3-AA value of 4, compared to 3.4 for 6-fluoro-N-cyclohexylpyridin-2-amine (ΔXLogP3-AA = +0.6) [1][2]. This difference corresponds to an approximately 4-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the bromo derivative. The 6-chloro analog has a computed molecular weight of 210.7 g/mol vs. 255.15 g/mol for the bromo compound, reflecting a 21% mass increase that may also influence passive membrane permeability .

Lipophilicity Drug-likeness ADME prediction

Regioisomeric Specificity: 6-Bromo vs. 5-Bromo Positional Isomer for Orthogonal Derivatization

The 6-bromo regioisomer (CAS 959237-36-6) places the halogen adjacent to the pyridine nitrogen, whereas the 5-bromo isomer (CAS 942050-72-8) positions it para to the exocyclic amine [1]. In 2-aminopyridine systems, bromine at the 6-position is subject to distinct electronic activation due to the adjacent ring nitrogen, which can accelerate oxidative addition rates with Pd(0) catalysts relative to the 5-position [2]. This positional difference dictates the connectivity of cross-coupled products and is a critical decision point in synthetic route design.

Regioselectivity Cross-coupling Medicinal chemistry

C–Br Bond Reactivity Advantage in Palladium-Catalyzed Cross-Coupling Compared to C–Cl and C–F Analogs

The carbon-bromine bond in 6-bromo-N-cyclohexylpyridin-2-amine undergoes oxidative addition with Pd(0) catalysts under milder conditions than the corresponding C–Cl bond in 6-chloro-N-cyclohexylpyridin-2-amine [1]. Typical C–Br bond dissociation energies (BDEs) in aryl halides are approximately 80-84 kcal/mol, compared to ~95-97 kcal/mol for C–Cl bonds, a difference of ~15 kcal/mol that translates to significantly faster oxidative addition kinetics [2]. The C–F bond is essentially inert under standard cross-coupling conditions (BDE ~125-130 kcal/mol), making the 6-fluoro analog unsuitable for direct palladium-catalyzed coupling [3]. This establishes the 6-bromo derivative as the optimal choice for downstream diversification via cross-coupling among the halogen series.

Cross-coupling Bond dissociation energy Synthetic efficiency

Optimal Deployment Scenarios for 6-Bromo-N-cyclohexylpyridin-2-amine Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring High Lipophilicity and Membrane Permeability

Programs targeting intracellular or CNS-penetrant small molecules can leverage the XLogP3-AA of 4—a 0.6 log unit advantage over the 6-fluoro analog [1]. This higher lipophilicity supports enhanced passive membrane permeability, making the 6-bromo derivative a preferred building block when LogP optimization is a design goal. The bromine atom also serves as a versatile synthetic handle for late-stage diversification via cross-coupling to generate compound libraries for SAR studies [2].

Synthetic Methodology: Room-Temperature Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis

The C–Br bond of 6-bromo-N-cyclohexylpyridin-2-amine enables efficient oxidative addition with Pd(0) catalysts under mild conditions (e.g., room temperature), in contrast to the 6-chloro analog which typically requires elevated temperatures [1]. This supports high-throughput parallel synthesis workflows where thermal sensitivity of other functional groups precludes harsh conditions. The demonstrated compatibility of 6-bromo-2-aminopyridines with dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium catalysts provides a validated protocol for this substrate class [2].

Regiospecific Derivatization: Orthogonal Functionalization at the Pyridine C6 Position

When synthetic routes require exclusive functionalization at the pyridine C6 position adjacent to the ring nitrogen, the 6-bromo regioisomer is mandatory; the 5-bromo isomer yields products with different connectivity and cannot serve as a substitute [1]. This regiospecificity is critical in convergent syntheses where the connectivity of the final target molecule is predetermined. The N-cyclohexyl group also provides steric shielding that can influence regioselectivity in subsequent transformations .

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